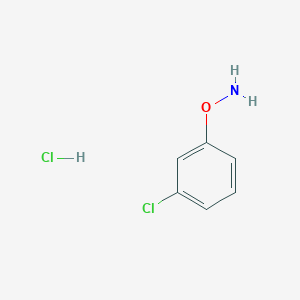
2-(2-Bromo-4-methylphenyl)imidazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-methylphenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multicomponent reactions conducted under different conditions. These methods are optimized for efficiency and scalability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-methylphenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different imidazole derivatives with varying degrees of substitution .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-4-methylphenyl)imidazole-5-methanol
- 2-(2-Fluoro-4-methylphenyl)imidazole-5-methanol
- 2-(2-Iodo-4-methylphenyl)imidazole-5-methanol
Uniqueness
2-(2-Bromo-4-methylphenyl)imidazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be easily substituted, allowing for the synthesis of a wide range of derivatives with different properties .
Eigenschaften
Molekularformel |
C11H11BrN2O |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
[2-(2-bromo-4-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11BrN2O/c1-7-2-3-9(10(12)4-7)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
LQTYRLOKSIGWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NC=C(N2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)


![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)



![1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
